Lipophilicity Comparison: 3-Methyl vs. Non-Methylated Analog
The 3‑methyl derivative exhibits a calculated consensus LogP of −0.48, compared to −0.56 for the non‑methylated (4S)‑2‑oxo‑1,3‑oxazolidine‑4‑carboxylic acid, representing a ΔLogP of +0.08 . A separate source reports LogP for the non‑methylated racemate as −0.79, giving a larger ΔLogP of +0.31 . The directionality is consistent: N‑methylation increases lipophilicity, which is a critical parameter for passive membrane diffusion in cell‑based assays and in vivo models.
| Evidence Dimension | Calculated partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = −0.48 (consensus; Leyan) |
| Comparator Or Baseline | 2‑Oxo‑1,3‑oxazolidine‑4‑carboxylic acid: LogP = −0.56 (Hit2Lead) or −0.79 (ChemSrc/ACD/Labs) |
| Quantified Difference | ΔLogP = +0.08 to +0.31 (target more lipophilic) |
| Conditions | In silico consensus LogP prediction; experimental validation not available |
Why This Matters
Higher lipophilicity can enhance passive membrane permeability, making the 3‑methyl derivative a preferred choice for intracellular target engagement studies where the non‑methylated analog may exhibit insufficient cellular uptake.
